5-Oxo-15-hete
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Overview
Description
5-Oxo-15-hydroxyeicosatetraenoic acid is a metabolite of arachidonic acid, a polyunsaturated fatty acid. It is part of the family of eicosanoids, which are signaling molecules that play crucial roles in inflammation and immunity. 5-Oxo-15-hydroxyeicosatetraenoic acid is known for its potent biological activities, particularly in the context of inflammation and cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Oxo-15-hydroxyeicosatetraenoic acid can be synthesized from 5,15-dihydroxy-6,8,11,13-eicosatetraenoic acid. The synthesis involves the oxidation of 5,15-dihydroxy-6,8,11,13-eicosatetraenoic acid using 2,3-dichloro-5,6-dicyanobenzoquinone as the oxidizing agent . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for 5-oxo-15-hydroxyeicosatetraenoic acid. The compound is primarily synthesized in research laboratories for scientific studies.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-15-hydroxyeicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other eicosanoids.
Reduction: It can be reduced back to its precursor, 5,15-dihydroxy-6,8,11,13-eicosatetraenoic acid.
Substitution: The hydroxyl group at the 15th position can undergo substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: 2,3-dichloro-5,6-dicyanobenzoquinone is commonly used for oxidation.
Reducing Agents: Sodium borohydride can be used for reduction reactions.
Solvents: Organic solvents like dichloromethane and ethanol are frequently used.
Major Products Formed
Oxidation Products: Further oxidation can lead to the formation of other eicosanoids.
Reduction Products: Reduction yields 5,15-dihydroxy-6,8,11,13-eicosatetraenoic acid.
Scientific Research Applications
5-Oxo-15-hydroxyeicosatetraenoic acid has several scientific research applications:
Chemistry: It is used to study the pathways of eicosanoid metabolism and the role of eicosanoids in chemical signaling.
Biology: The compound is studied for its role in inflammation and immune responses.
Medicine: Research focuses on its potential as a therapeutic target for inflammatory diseases and cancer.
Mechanism of Action
5-Oxo-15-hydroxyeicosatetraenoic acid exerts its effects by binding to specific receptors on the surface of target cells. The primary receptor is the oxoeicosanoid receptor 1, a G protein-coupled receptor. Upon binding, the receptor activates intracellular signaling pathways that lead to various biological responses, including chemotaxis, degranulation, and the production of reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxyeicosatetraenoic acid: Another metabolite of arachidonic acid with similar biological activities.
5-Oxo-6,8,11,14-eicosatetraenoic acid: Shares similar mechanisms of action and biological effects.
5,15-Dihydroxy-6,8,11,13-eicosatetraenoic acid: The precursor to 5-oxo-15-hydroxyeicosatetraenoic acid.
Uniqueness
5-Oxo-15-hydroxyeicosatetraenoic acid is unique due to its dual functional groups (oxo and hydroxyl) at distinct positions, which confer specific biological activities. Its potent effects on inflammation and cancer cell proliferation make it a significant compound for research in these areas .
Properties
CAS No. |
142828-12-4 |
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Molecular Formula |
C20H30O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(6E,8Z,11Z,13E,15S)-15-hydroxy-5-oxoicosa-6,8,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-9-13-18(21)14-10-7-5-4-6-8-11-15-19(22)16-12-17-20(23)24/h5-8,10-11,14-15,18,21H,2-4,9,12-13,16-17H2,1H3,(H,23,24)/b7-5-,8-6-,14-10+,15-11+/t18-/m0/s1 |
InChI Key |
RIUDRKHGFDAKPO-WWWYWCMOSA-N |
SMILES |
CCCCCC(C=CC=CCC=CC=CC(=O)CCCC(=O)O)O |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\C/C=C\C=C\C(=O)CCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC=CCC=CC=CC(=O)CCCC(=O)O)O |
Synonyms |
5-oxo-15-HETE 5-oxo-15-hydroxy-6,8,11,13-eicosatetraenoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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